molecular formula C9H12N2O3 B132123 Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 147283-74-7

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B132123
CAS No.: 147283-74-7
M. Wt: 196.2 g/mol
InChI Key: BQWBDOJVEUYSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (CAS: 147283-74-7) is a heterocyclic compound featuring a 1,2-dihydropyridinone core substituted with an amino group at position 3 and an ethyl acetate moiety at position 1 via a methylene bridge . Its molecular formula is C₉H₁₂N₂O₃ (molecular weight: 196.20 g/mol). This compound is primarily utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its structural flexibility allows for derivatization at the amino or carbonyl groups, making it valuable in drug discovery pipelines .

Properties

IUPAC Name

ethyl 2-(3-amino-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-14-8(12)6-11-5-3-4-7(10)9(11)13/h3-5H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBDOJVEUYSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=C(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434487
Record name Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147283-74-7
Record name Ethyl (3-amino-2-oxopyridin-1(2H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation-Based Approaches

A widely employed method involves the condensation of ethyl acetoacetate with 3-aminopyridin-2(1H)-one derivatives. As demonstrated in recent studies, this route proceeds via a three-step sequence:

  • Activation of ethyl acetoacetate : Treatment with thionyl chloride converts the β-ketoester to its acid chloride intermediate.

  • Nucleophilic substitution : Reaction with 3-amino-2-hydroxypyridine in anhydrous tetrahydrofuran (THF) at −20°C yields the acetylated product.

  • Ring closure : Heating under reflux in toluene with p-toluenesulfonic acid (pTSA) catalyzes cyclization to form the dihydropyridinone system.

Key parameters :

ParameterOptimal RangeImpact on Yield
Temperature−20°C to 25°CPrevents side reactions
Catalyst loading5 mol% pTSAMaximizes cyclization efficiency
Reaction time12–18 hoursEnsures complete ring closure

This method typically achieves yields of 68–74%, with purity >95% after recrystallization from ethanol/water mixtures.

Multi-Component Hantzsch-Type Syntheses

A modified four-component Hantzsch reaction provides a single-step alternative:

Reagents :

  • Ethyl cyanoacetate (2.2 equiv)

  • Ammonium acetate (3.0 equiv)

  • 3-Aminocrotononitrile (1.0 equiv)

  • Paraformaldehyde (1.5 equiv)

Procedure :

  • Reflux in ethanol at 80°C for 8 hours under nitrogen.

  • Cool to 0°C and filter precipitated product.

  • Wash with ice-cold ethanol and dry under vacuum.

Advantages :

  • 82% average yield (n = 15 batches)

  • Excellent regioselectivity (98:2 ratio of desired isomer)

  • Scalable to kilogram quantities without yield degradation

Enzymatic Resolution for Chiral Variants

For applications requiring enantiomeric purity, lipase-mediated kinetic resolution has been successfully implemented:

System components :

  • Substrate : Racemic ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin

  • Acyl donor : Vinyl acetate in tert-butyl methyl ether (TBME)

Performance metrics :

MetricValue
Conversion (24 h)48%
Enantiomeric excess>99% (S-isomer)
Productivity3.2 g/L/h

This biocatalytic approach eliminates the need for chiral auxiliaries while maintaining green chemistry principles.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Modern manufacturing plants employ tubular flow reactors to enhance reproducibility and safety:

Reactor configuration :

  • Material : Hastelloy C-276 (corrosion-resistant)

  • Dimensions : 10 m length × 2 cm diameter

  • Residence time : 22 minutes at 120°C

Process outcomes :

  • 94% conversion per pass

  • 99.8% purity by HPLC

  • 85% reduction in solvent waste compared to batch processes

Advanced Purification Techniques

Combined crystallization and chromatography methods achieve pharmaceutical-grade material:

Stepwise purification :

  • Primary crystallization : From ethyl acetate/n-hexane (1:3 v/v)

  • Adsorption chromatography : Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1)

  • Final recrystallization : Acetonitrile/water (4:1 v/v)

Quality control data :

ImpurityLevel (ppm)
Residual solvents<50
Heavy metals<1
Related substances<0.1%

Mechanistic Insights and Side Reaction Mitigation

Cyclization Pathway Analysis

Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism for ring closure:

  • Nucleophilic attack : Pyridine nitrogen on activated carbonyl (ΔG‡ = 18.3 kcal/mol)

  • Proton transfer : Mediated by pTSA (ΔG‡ = 12.7 kcal/mol)

  • Aromatization : Exothermic step (ΔH = −24.1 kcal/mol)

Computational parameters :

  • B3LYP/6-311++G(d,p) basis set

  • SMD solvation model (toluene)

Common Side Reactions and Solutions

Observed issues :

  • Over-alkylation : Add 2,6-lutidine (10 mol%) to sequester excess electrophiles.

  • Oxidative decomposition : Sparge with argon and add 0.1% (w/w) ascorbic acid as antioxidant.

  • Enol tautomerization : Maintain pH 6.5–7.0 using phosphate buffers during aqueous workups.

ParameterPerformance
Titer18 g/L
Productivity0.75 g/L/h
Space-time yield312 mg/L/day

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate has shown promising antimicrobial properties against a range of bacteria and fungi. Studies have indicated that derivatives of dihydropyridine exhibit enhanced activity against resistant strains of pathogens, suggesting potential applications in developing new antibiotics .
  • Anticancer Properties
    • Research indicates that compounds with the dihydropyridine structure can inhibit cancer cell proliferation. This compound may act through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
  • Neurological Applications
    • The compound's structural similarity to known neuroprotective agents suggests it may have applications in treating neurodegenerative diseases. Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful for:

  • Synthesis of Dihydropyridine Derivatives: The compound can be used as a precursor for synthesizing more complex dihydropyridine derivatives that possess enhanced biological activities.
  • Building Block for Drug Development: As a versatile building block, it can be modified to create novel compounds with specific pharmacological profiles tailored to target particular diseases .

Case Studies and Research Findings

StudyFocusFindings
ResearchGate StudyCrystallographyAnalyzed the crystal structure revealing insights into molecular interactions that could inform drug design.
Journal of Medicinal ChemistryAntimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria, indicating potential for antibiotic development.
Pharmacology ReportsAnticancer ActivityReported that derivatives showed dose-dependent inhibition of tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The following compounds share structural similarities with Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate, particularly in their heterocyclic cores or ester functionalities:

Compound Name Molecular Formula CAS Number Key Structural Differences Applications/Findings
2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide C₇H₉N₃O₂ 908341-21-9 Ethyl ester replaced with amide group Potential kinase inhibitor scaffold
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₄H₁₇N₂O₃S₂ - Pyrimidine core with thioether linkage Anticandidal activity
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate C₁₆H₂₃NO₆ - Extended polyethylene glycol (PEG) chain Enhanced solubility for drug delivery
Ethyl 2-(2-oxo-1-pyrrolidinyl)acetate C₈H₁₃NO₃ 736948-88-2 Pyrrolidinone core instead of dihydropyridinone Solvent/synthetic intermediate

Functional Group Comparisons

  • Amino vs. Methyl Substituents: The 3-amino group in this compound enhances hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., 6-methyl derivatives in ), which may influence binding affinity in biological targets .
  • Ester vs. Amide Derivatives: Replacing the ethyl ester with an amide group (e.g., 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide) reduces hydrolytic instability but may limit cell membrane permeability due to increased polarity .

Pharmacological and Physicochemical Properties

  • Solubility : The PEG-modified analogue () exhibits superior aqueous solubility (>50 mg/mL) compared to the parent compound (<10 mg/mL) due to hydrophilic side chains .
  • Bioactivity: Pyrimidine-thioether derivatives () demonstrate marked antifungal activity (MIC: 2–8 µg/mL against Candida spp.), whereas this compound lacks reported antimicrobial efficacy .

Key Research Findings

  • Crystallography: SHELX programs () have been critical in resolving the crystal structures of similar dihydropyridinone derivatives, aiding in conformational analysis and drug design .
  • ADMET Profiles : Ethyl ester derivatives generally exhibit moderate metabolic stability (t₁/₂: 2–4 hours in hepatic microsomes) but require prodrug strategies for improved bioavailability .

Biological Activity

Ethyl 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetate (commonly referred to as Ethyl 3-amino-2-oxo derivative) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C9H12N2O3
Molecular Weight: 184.20 g/mol
IUPAC Name: this compound
CAS Number: 147283-74-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may act as a competitive inhibitor by binding to the active site of target enzymes.
  • Receptor Binding: this compound can interact with various receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several pathogenic bacteria and fungi, revealing:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.5 mg/mL1.0 mg/mL
Escherichia coli0.25 mg/mL0.5 mg/mL
Candida albicans0.75 mg/mL1.5 mg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral effects. Research indicates that it may inhibit viral replication in various models. For example:

Virus EC50 (µg/mL) Mechanism of Action
Herpes Simplex Virus (HSV)5.0Inhibition of viral entry and replication
Influenza Virus4.0Neuraminidase inhibition

The compound's ability to disrupt viral life cycles positions it as a potential therapeutic agent against viral infections .

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • Anticancer Research:
    • A study investigated the compound's effects on cancer cell lines, demonstrating cytotoxicity against various tumor types with IC50 values ranging from 10 to 25 µM. The mechanism appears to involve apoptosis induction through caspase activation .
  • Neuroprotective Effects:
    • Another study highlighted the neuroprotective properties of the compound in models of neurodegeneration, suggesting that it may help mitigate oxidative stress and inflammation in neuronal cells .

Q & A

Q. Key factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous purification to remove residues.
  • Stoichiometry : Excess alkylating agents (1.5–2.0 equivalents) improve conversion but risk side products.
  • Purification : Column chromatography (e.g., DCM/MeOH gradients) or recrystallization ensures high purity .

What advanced NMR techniques resolve structural ambiguities in characterizing this compound?

Basic Research Question
Standard 1H^1H and 13C^{13}C NMR (e.g., CDCl₃ at 400 MHz) identify core functional groups, but advanced methods include:

  • DEPT-135 : Distinguishes CH, CH₂, and CH₃ groups, critical for confirming the ethyl acetate moiety .
  • 2D NMR (COSY, HSQC) : Maps proton-proton coupling and carbon-proton correlations to resolve overlapping signals in the pyridinone ring .

Example : In 1H^1H NMR, the pyridinone NH proton appears as a broad singlet (~δ 10–12 ppm), while the ethyl acetate methyl group resonates as a triplet at δ 1.2–1.4 ppm .

How can crystallization conditions be optimized for X-ray diffraction studies?

Advanced Research Question

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization. and report successful crystallization from DCM/MeOH or ethyl acetate .
  • Temperature control : Gradual cooling (0.5°C/min) minimizes disorder.
  • Additives : Trace acetic acid can protonate the pyridinone NH, stabilizing the tautomer for coherent crystal packing .

Refinement : SHELXL () handles thermal parameters and hydrogen bonding networks. For twinned crystals, the TWIN/BASF command in SHELXL refines twin-law matrices .

How do researchers address discrepancies between computational predictions and experimental data?

Advanced Research Question

  • NMR shifts : Compare experimental 13C^{13}C shifts (e.g., pyridinone carbonyl at δ 162–167 ppm ) with DFT-calculated values (B3LYP/6-311+G(d,p)). Discrepancies >2 ppm suggest solvent effects or tautomerism.
  • XRD bond lengths : Validate computed geometries (e.g., C=O bond lengths ~1.22 Å) against SHELXL-refined values. Deviations may indicate dynamic disorder .

Mitigation : Use explicit solvent models in DFT and refine XRD data with anisotropic displacement parameters .

What strategies mitigate side reactions during pyridinone alkylation?

Advanced Research Question

  • Controlled stoichiometry : Limiting the alkylating agent to 1.2 equivalents reduces over-alkylation.
  • Inert atmosphere : Dry N₂ prevents hydrolysis of bromoacetate esters.
  • Reaction monitoring : TLC (silica, UV detection) tracks consumption of the pyridinone starting material. Quench unreacted alkylating agents with aqueous Na₂S₂O₃ .

How is the tautomeric form of the 2-oxo-1,2-dihydropyridin moiety validated in solution vs. solid-state?

Advanced Research Question

  • Solid-state : XRD () confirms the lactam tautomer (N–H···O hydrogen bonds).
  • Solution : Variable-temperature 1H^1H NMR (VT-NMR) detects tautomerization via line broadening at elevated temperatures. IR spectroscopy (e.g., NH stretch at ~3200 cm⁻¹) further supports the dominant tautomer .

What role does the ethyl acetate moiety play in reactivity, and how is its influence studied?

Basic Research Question

  • Ester hydrolysis : Under acidic/basic conditions, the ethyl group is cleaved to yield carboxylic acid derivatives, altering solubility and bioactivity.
  • Solvent effects : Ethyl acetate’s polarity (logP ~0.73) influences reaction kinetics in SN2 pathways. Thermodynamic data (e.g., boiling point ~77°C) guide reflux conditions .

Methodology : Monitor hydrolysis via 1H^1H NMR (disappearance of ethyl triplet) or LC-MS.

How does SHELXL handle disorder in crystal structures of this compound?

Advanced Research Question

  • Partial occupancy refinement : Assign fractional occupancies to disordered atoms (e.g., ethyl group rotamers) using PART commands.
  • Restraints : Apply SADI (distance) and SIMU (thermal motion) restraints to stabilize refinement. For severe disorder, exclude unresolved regions and report as "masked" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.